molecular formula C8H7BrO3 B1598110 3-Bromomandelic acid CAS No. 49839-81-8

3-Bromomandelic acid

Cat. No.: B1598110
CAS No.: 49839-81-8
M. Wt: 231.04 g/mol
InChI Key: CBEMVOYIUQADIA-UHFFFAOYSA-N
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Description

3-Bromomandelic acid (CAS 49839-81-8) is a brominated derivative of mandelic acid (α-hydroxyphenylacetic acid), where a bromine atom substitutes the hydrogen at the meta position (C3) of the aromatic ring. Its molecular formula is C₈H₇BrO₃ (molecular weight: 231.04 g/mol), and it is commercially available from suppliers such as Oakwood Products, Santa Cruz Biotechnology, and Otto Chemie Pvt Ltd . Structurally, it combines a hydroxyl group, a carboxylic acid group, and a bromine atom, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(3-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEMVOYIUQADIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373704
Record name 3-Bromomandelic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49839-81-8
Record name 3-Bromomandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-2-hydroxyacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromomandelic acid can be synthesized through several methods. One common approach involves the bromination of mandelic acid using bromine or N-bromosuccinimide (NBS) under aqueous conditions. The reaction typically proceeds at room temperature, and the presence of a Lewis base can enhance the electrophilic character of bromine, facilitating the bromination process .

Industrial Production Methods: Industrial production of this compound often involves the bromination of p-bromoacetophenone followed by alkaline hydrolysis. The process begins with the bromination of p-bromoacetophenone in glacial acetic acid, followed by the addition of bromine. The resulting product undergoes alkaline hydrolysis to yield this compound .

Chemical Reactions Analysis

Enantiomeric Resolution

3-Bromomandelic acid exists as enantiomers (R and S). Resolution methods include:

  • Co-Crystallization with Levetiracetam (LEV) :

    • LEV selectively co-crystallizes with the S-enantiomer, achieving 63% enantiomeric excess (e.e.) .

    • Resolution efficiency depends on substituent position and type (e.g., 3-bromo vs. 4-bromo derivatives) .

  • Supercritical Fluid Chromatography (SFC) :

    • Using a Chiralpak AD-3 column with CO₂ and methanol/trifluoroacetic acid modifier, baseline separation is achieved .

Table 2: Resolution Performance

MethodConditionsEnantiomer Preferencee.e. (%)
Co-crystallization LEV in ethanol/waterS-enantiomer63
SFC Chiralpak AD-3, CO₂/MeOH + 0.1% TFAR- or S-enantiomer>95

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters (e.g., methyl 3-bromomandelate) .

  • Amidation : Forms amides with primary/secondary amines via coupling agents (e.g., DCC) .

Hydroxyl Group

  • Esterification : Acetylation with acetic anhydride yields this compound acetate .

  • Oxidation : Potential oxidation to 3-bromophenylglyoxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Aromatic Bromine

  • Nucleophilic Substitution : Limited due to electron-withdrawing groups (carboxylic acid and hydroxyl), but feasible under Pd-catalyzed cross-coupling (e.g., Suzuki reaction) .

  • Electrophilic Substitution : Bromine directs incoming electrophiles to meta/para positions, though steric hindrance may reduce reactivity .

Key Research Findings

  • Substituent Effects :

    • The position of bromine (3- vs. 4-) significantly impacts co-crystal formation and resolution efficiency .

  • Catalytic Halogenation :

    • Mandelic acid derivatives can act as catalysts in electrophilic bromination reactions via Lewis acid activation .

Scientific Research Applications

Pharmaceutical Applications

3-Bromomandelic acid serves as an important intermediate in pharmaceutical synthesis. It has been utilized in the development of various chiral drugs due to its ability to form enantiomerically pure compounds through resolution techniques.

Chiral Resolution

One significant application involves the resolution of racemic mixtures using this compound as a resolving agent. For instance, it has been successfully employed in the enantiospecific co-crystallization process with levetiracetam (LEV), leading to the formation of distinct enantiomers with high optical purity .

Case Study: Co-Crystallization with Levetiracetam

A study demonstrated that this compound could effectively resolve its enantiomers when co-crystallized with LEV. The following table summarizes the results:

CompoundEnantiomeric Excess (%)Yield (%)
This compound6383
4-Bromomandelic Acid2171

This method highlights the potential of this compound in pharmaceutical applications where chiral purity is crucial .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical procedures. It has been reported as an analytical reagent for zirconium detection, showcasing its utility beyond organic synthesis .

Applications in Chromatography

The compound has also been employed in chromatographic techniques for separating and analyzing complex mixtures. Its unique structural properties allow it to interact selectively with various analytes, enhancing separation efficiency.

Environmental Applications

Research indicates that derivatives of mandelic acids, including this compound, can play a role in environmental monitoring. They are used in studies assessing the degradation pathways of pollutants, providing insights into bioremediation processes.

Mechanism of Action

The mechanism of action of 3-bromomandelic acid involves its interaction with specific molecular targets. The bromine atom in the compound enhances its electrophilic properties, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially affecting cellular processes and enzyme activities.

Comparison with Similar Compounds

Positional Isomers: 2-Bromomandelic Acid and 4-Bromomandelic Acid

The ortho (C2) and para (C4) isomers of bromomandelic acid share the same molecular formula (C₈H₇BrO₃ ) but differ in bromine substitution (Table 1).

Property 3-Bromomandelic Acid 4-Bromomandelic Acid 2-Bromomandelic Acid
CAS Number 49839-81-8 Not explicitly listed* Not explicitly listed*
pKa (acidic proton) 3.13 Data unavailable Data unavailable
Suppliers Oakwood, SCBT, Otto Chemie Oakwood Products Not available in evidence

Notes:

  • The pKa of this compound (3.13) is slightly lower than that of 3-bromo-2-hydroxymethylbenzoic acid (3.28), indicating that the hydroxyl group’s position and bromine substitution influence acidity .
  • 4-Bromomandelic acid is mentioned as a commercial product in but lacks detailed characterization in the provided sources.

Brominated Carboxylic Acids with Different Backbones

(a) 3-Bromophenylacetic Acid
  • Formula : C₈H₇BrO₂ (215.04 g/mol)
  • CAS : 1878-67-7
  • Key Differences : Lacks the hydroxyl group present in mandelic acid derivatives, reducing hydrogen-bonding capacity. Density: ~1.53 g/cm³ .
(b) 3-Bromoadamantane-1-carboxylic Acid
  • Formula : C₁₁H₁₅BrO₂
  • CAS: Not explicitly listed
  • Key Differences : Adamantane’s rigid cage structure enhances thermal stability and lipophilicity compared to mandelic acid derivatives .

Functional Analogues

(a) 3-Bromo-2-hydroxymethylbenzoic Acid
  • pKa : 3.28
  • Comparison : Higher acidity than this compound (pKa 3.13), likely due to electronic effects from the hydroxymethyl substituent.
(b) 3-(3-Bromophenyl)-3-oxopropanoic Acid
  • CAS : 1000556-86-4
  • Key Differences: A β-keto acid derivative with a brominated aromatic ring, offering distinct reactivity in enolate formation .

Biological Activity

3-Bromomandelic acid is a halogenated derivative of mandelic acid that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and case studies that highlight its applications.

This compound (C₈H₇BrO₃) is characterized by the presence of a bromine atom at the 3-position of the mandelic acid structure. It can be synthesized through various methods, including the cyanohydrin route and recrystallization techniques. For example, one method involves the reaction of sodium cyanide with 3-bromobenzaldehyde, followed by acidification and extraction processes to yield this compound with a yield of approximately 35% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating several halogenated mandelic acids, it was found that compounds like this compound showed promising results against various microbial strains. The mechanism is believed to involve disruption of microbial cell walls or interference with metabolic pathways .

Enantiomeric Resolution

The resolution of this compound into its enantiomers has been studied extensively. Levetiracetam (LEV) has been used as a resolving agent, achieving an enantiomeric excess (e.e.) of up to 94% for certain derivatives. This resolution is crucial for enhancing the biological efficacy of the compound, as different enantiomers may exhibit varying levels of activity .

Case Study 1: Antimicrobial Activity

In a comparative study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent. The study highlighted the need for further exploration into its mechanism of action and possible resistance profiles .

Case Study 2: Insecticidal Activity

Another significant application of this compound is in the field of pest control. Research into larvicidal properties against Aedes aegypti, the vector for diseases such as dengue and Zika virus, revealed that derivatives of halogenated mandelic acids could serve as effective insecticides. The study reported LC50 values indicating effective larvicidal activity without significant toxicity to non-target organisms .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of this compound:

Property Finding
Chemical Formula C₈H₇BrO₃
Synthesis Yield ~35% from cyanohydrin route
Antimicrobial MIC Comparable to standard antibiotics
Enantiomeric Excess (e.e.) Up to 94% using LEV
Larvicidal LC50 Effective against Aedes aegypti

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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